molecular formula C13H11N5O4S B096239 Benzenesulfonamide, 4-[(5-cyano-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinyl)azo]- CAS No. 16539-99-4

Benzenesulfonamide, 4-[(5-cyano-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinyl)azo]-

Cat. No.: B096239
CAS No.: 16539-99-4
M. Wt: 333.32 g/mol
InChI Key: WVIPTGNFFZTKHS-UHFFFAOYSA-N
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Description

. This compound is characterized by its complex molecular structure, which includes a benzenesulfonamide group and a pyridinyl azo group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzenesulfonamide, 4-[(5-cyano-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinyl)azo]- typically involves multiple steps, starting with the preparation of the pyridinyl derivative and subsequent azo coupling with benzenesulfonamide. The reaction conditions often require the use of strong bases or acids to facilitate the coupling reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process would be optimized to maximize yield and purity while minimizing waste and by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of substituted benzenesulfonamides or pyridinyl derivatives.

Scientific Research Applications

Chemistry: This compound is used in the synthesis of various derivatives for research purposes. It serves as a building block for the development of new chemical entities.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research has explored its use as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease processes.

Industry: The compound's unique properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Benzenesulfonamide, 4-[(5-cyano-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinyl)azo]- exerts its effects involves its interaction with specific molecular targets. The compound may inhibit enzymes or bind to receptors, leading to biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Indole Derivatives: These compounds share structural similarities and are known for their diverse biological activities.

  • Thiazolone Derivatives: These compounds also contain similar functional groups and have been studied for their biological activities.

Uniqueness: Benzenesulfonamide, 4-[(5-cyano-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinyl)azo]- is unique due to its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

4-[(5-cyano-6-hydroxy-4-methyl-2-oxo-1H-pyridin-3-yl)diazenyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O4S/c1-7-10(6-14)12(19)16-13(20)11(7)18-17-8-2-4-9(5-3-8)23(15,21)22/h2-5H,1H3,(H2,15,21,22)(H2,16,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVIPTGNFFZTKHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=C1C#N)O)N=NC2=CC=C(C=C2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6066078
Record name Benzenesulfonamide, 4-[(5-cyano-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinyl)azo]-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

42.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49735865
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

16539-99-4
Record name 4-[2-(5-Cyano-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinyl)diazenyl]benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16539-99-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenesulfonamide, 4-(2-(5-cyano-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinyl)diazenyl)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonamide, 4-[2-(5-cyano-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinyl)diazenyl]-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenesulfonamide, 4-[(5-cyano-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinyl)azo]-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-[(5-cyano-2,6-dihydroxy-4-methyl-3-pyridyl)azo]benzenesulphonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.901
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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